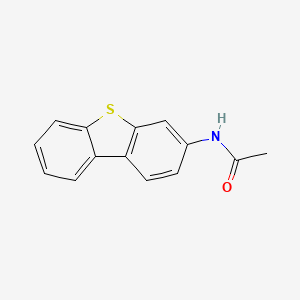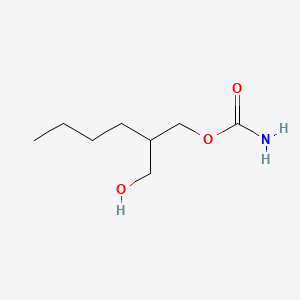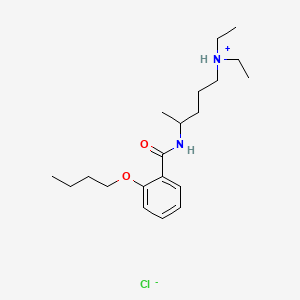![molecular formula C19H28O3 B13800488 (8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 62357-03-3](/img/structure/B13800488.png)
(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one, 3,7-dihydroxy-(9CI): is a steroidal compound with the molecular formula C19H28O3 . It is characterized by the presence of hydroxyl groups at the 3 and 7 positions and a ketone group at the 17 position. This compound is part of the androstane family and is known for its biological and chemical significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) typically involves multi-step organic reactions. One common method includes the hydroxylation of androst-5-en-17-one at the 3 and 7 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4).
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively hydroxylate the steroid nucleus. This method is advantageous due to its specificity and efficiency in producing the desired hydroxylated product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group at the 17 position can yield the corresponding alcohol.
Substitution: The hydroxyl groups at the 3 and 7 positions can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 3,7-dioxoandrost-5-en-17-one.
Reduction: Formation of androst-5-en-17-ol, 3,7-dihydroxy-.
Substitution: Formation of esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used as an intermediate in the synthesis of various steroidal drugs and hormones. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It serves as a model compound for understanding the biochemical pathways involving steroids.
Medicine: This compound has potential applications in the development of anti-inflammatory and anti-cancer drugs. Its hydroxylated structure is crucial for binding to specific receptors and exerting biological effects.
Industry: In the industrial sector, Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used in the production of steroidal intermediates for pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) involves its interaction with steroid receptors in the body. The hydroxyl groups at the 3 and 7 positions enhance its binding affinity to these receptors, leading to modulation of gene expression and subsequent biological effects. The ketone group at the 17 position is also crucial for its activity, influencing its metabolic stability and receptor interactions.
Comparación Con Compuestos Similares
- Androst-5-en-17-one, 3,19-dihydroxy-
- Androstenediol (androst-5-ene-3β,17β-diol)
- Dehydroepiandrosterone (androst-5-en-3β-ol-17-one)
- Testosterone (androst-4-en-17β-ol-3-one)
Uniqueness: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is unique due to the specific positioning of its hydroxyl groups at the 3 and 7 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological and chemical properties. The presence of both hydroxyl and ketone groups allows for diverse chemical reactions and potential therapeutic applications.
Propiedades
Número CAS |
62357-03-3 |
|---|---|
Fórmula molecular |
C19H28O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12?,13-,14-,15?,17-,18-,19-/m0/s1 |
Clave InChI |
OLPSAOWBSPXZEA-DDCKDPNUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(C=C4[C@@]3(CCC(C4)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
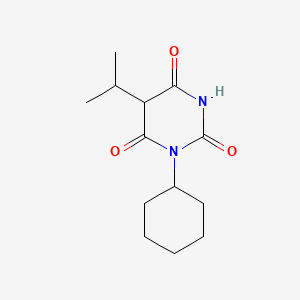

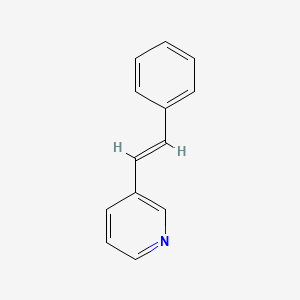
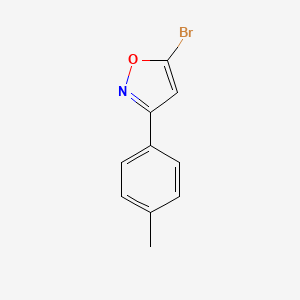
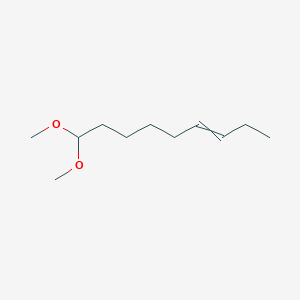
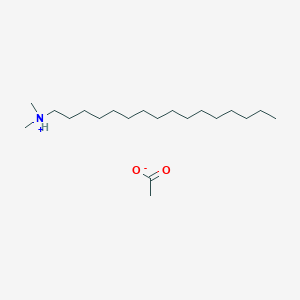
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
